

Key Intermediates in the Synthesis of Lumacaftor: A Technical Guide

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Compound of Interest

Compound Name: 6-Chloro-5-methylpyrimidin-4-amine

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Lumacaftor (VX-809) is a key therapeutic agent in the treatment of cystic fibrosis, functioning as a corrector of the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR) protein.^[1] Its chemical synthesis is a multi-step process reliant on the efficient preparation of several key intermediates. This guide provides an in-depth overview of the core intermediates, their synthetic pathways, and associated experimental protocols.

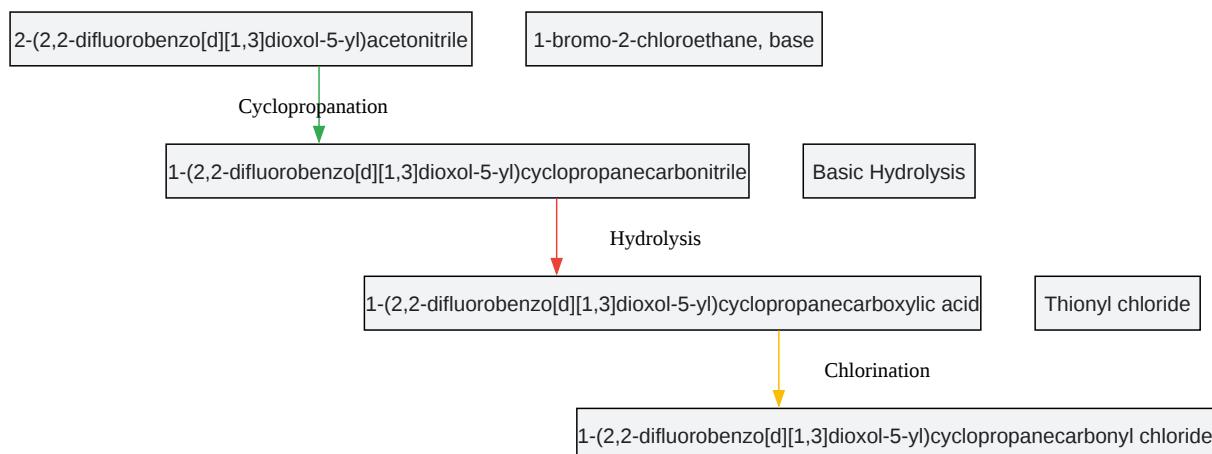
The synthesis of Lumacaftor, 3-(6-(1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid, primarily involves the coupling of two critical fragments: a carboxylic acid moiety and an aminopyridine moiety.^{[2][4]}

Key Intermediate 1: 1-(2,2-Difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid and its Acid Chloride

This intermediate provides the cyclopropane carboxamide portion of the final Lumacaftor molecule.^[2] Its synthesis is a crucial part of the overall process.

Synthetic Pathway

The synthesis of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid and its subsequent conversion to the acid chloride can be achieved through various routes. One common pathway starts from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile.^{[4][5]} The nitrile is treated with 1-bromo-2-chloroethane in the presence of a base to form the cyclopropanecarbonitrile.^[4] This is then hydrolyzed under basic conditions to yield the carboxylic acid, which is subsequently converted to the acid chloride using a chlorinating agent like thionyl chloride.^{[4][5]}



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Caption: Synthesis of the carboxylic acid chloride intermediate.

Experimental Protocol

Synthesis of 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid^[5]

- Cyclopropanation: (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile is reacted with 1-bromo-2-chloroethane in the presence of a suitable base (e.g., sodium hydroxide) and a phase-transfer catalyst.

- Hydrolysis: The resulting 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonitrile is then subjected to hydrolysis using a strong base such as sodium hydroxide in a suitable solvent system (e.g., aqueous ethanol) at elevated temperatures.[4]
- Isolation: After acidification, the product, 1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid, is isolated.

Conversion to Acid Chloride[4]

- The carboxylic acid is treated with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to yield the corresponding acid chloride.

Quantitative Data

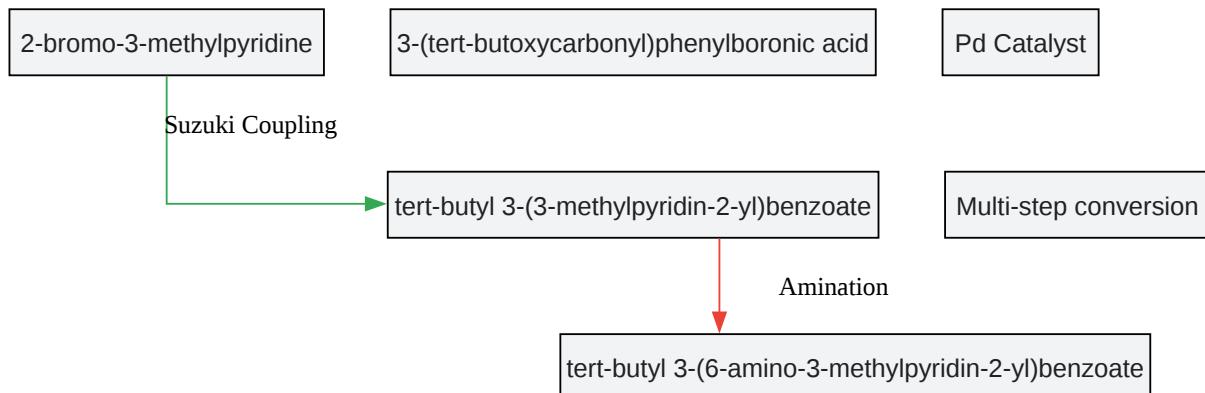
Step	Product	Yield	Purity	Reference
Synthesis from (2,2-difluoro-1,3-benzodioxol-5-yl)-acetonitrile (3 steps)	1-(2,2-difluoro-1,3-benzodioxol-5-yl)-cyclopropanecarboxylic acid	79%	99.0% (HPLC)	[5]

Key Intermediate 2: tert-Butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate

This intermediate forms the aminopyridine core of Lumacaftor.

Synthetic Pathway

The preparation of this intermediate involves a palladium-catalyzed Suzuki coupling reaction.[4]

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Caption: Synthesis of the aminopyridine intermediate.

Experimental Protocol

Synthesis of tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate[4]

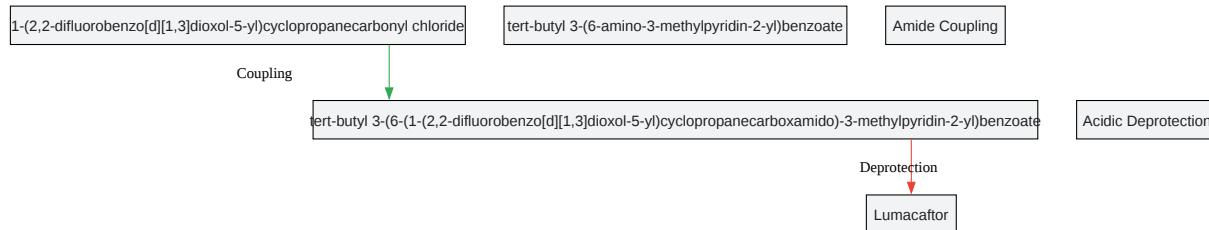
- Suzuki Coupling: 2-bromo-3-methylpyridine is coupled with 3-(tert-butoxycarbonyl)phenylboronic acid using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water).
- Amination: The resulting tert-butyl 3-(3-methylpyridin-2-yl)benzoate undergoes a series of reactions to introduce the amino group at the 6-position of the pyridine ring.

Final Assembly of Lumacaftor

The final step in the synthesis of Lumacaftor is the amide coupling of the two key intermediates.[2]

Synthetic Pathway

The acid chloride of 1-(2,2-difluorobenzo[d][2][3]dioxol-5-yl)cyclopropanecarboxylic acid is reacted with tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate, followed by deprotection of the tert-butyl ester.[4]



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Caption: Final assembly of Lumacaftor.

Experimental Protocol

Amide Coupling and Deprotection[2][4]

- Amide Coupling: The acid chloride is coupled with the aminopyridine intermediate in the presence of a base like triethylamine in a solvent such as dichloromethane.[2]
- Deprotection: The resulting tert-butyl ester precursor is then treated with an acid, such as hydrochloric acid or trifluoroacetic acid, to hydrolyze the ester and yield the final Lumacaftor product.[2][4]

Quantitative Data

Step	Product	Yield	Reference
Amide Coupling	3-(6-(1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)-butylbenzoate	94%	[2]

This technical guide highlights the critical intermediates and their synthetic routes in the production of Lumacaftor. The efficient and high-yielding synthesis of these core fragments is paramount to the overall success of the manufacturing process for this important cystic fibrosis therapy.

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